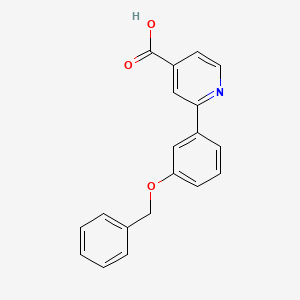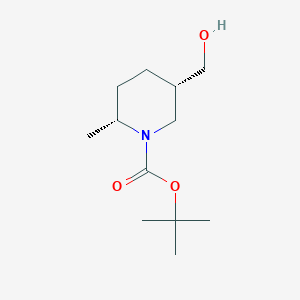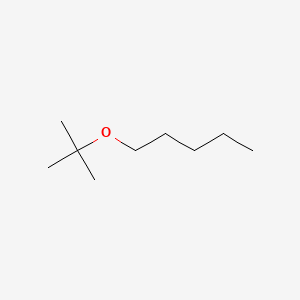
4-Iodo-3-isopropylphenol
Overview
Description
4-Iodo-3-isopropylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and an isopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Iodo-3-isopropylphenol typically involves the iodination of 3-isopropylphenol. One efficient method includes the use of iodine monochloride in methanol under acidic conditions. This reaction yields this compound along with minor amounts of other iodinated isomers .
Industrial Production Methods:
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. Purification is often achieved through techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions:
4-Iodo-3-isopropylphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl boronic acids.
Oxidation and Reduction Reactions: The phenol group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Coupling Reactions: Formation of biaryl compounds.
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of hydroxy derivatives or deiodinated products.
Scientific Research Applications
4-Iodo-3-isopropylphenol has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-isopropylphenol largely depends on its chemical reactivity. The iodine atom and phenol group can interact with various molecular targets, facilitating reactions such as electrophilic aromatic substitution. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting molecular pathways involved in synthesis and catalysis.
Comparison with Similar Compounds
4-Iodophenol: Similar structure but lacks the isopropyl group.
3-Iodo-4-isopropylphenol: Isomer with different positioning of the iodine and isopropyl groups.
4-Bromophenol: Bromine instead of iodine, affecting reactivity and applications.
Uniqueness:
4-Iodo-3-isopropylphenol is unique due to the specific positioning of the iodine and isopropyl groups, which influences its reactivity and potential applications. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other iodophenols.
Properties
IUPAC Name |
4-iodo-3-propan-2-ylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGJFGTVILJXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647320 | |
| Record name | 4-Iodo-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017608-20-6 | |
| Record name | 4-Iodo-3-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















